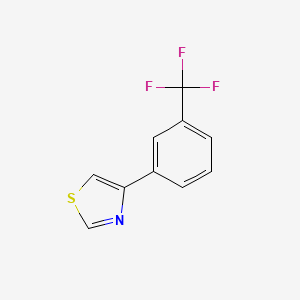

4-(3-(Trifluoromethyl)phenyl)thiazole

Vue d'ensemble

Description

4-(3-(Trifluoromethyl)phenyl)thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is reminiscent of pyridine. Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine) , which plays a crucial role in energy release from carbohydrates during metabolism and normal nervous system functioning .

Synthesis Analysis

The synthesis of this compound involves various methods, including cyclization reactions. Researchers have explored diverse synthetic routes to obtain this compound, aiming for improved yields and efficiency. These methods often utilize starting materials containing the trifluoromethylphenyl group and thiazole precursors. Further optimization and exploration of novel synthetic pathways are ongoing .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring fused to a phenyl group bearing a trifluoromethyl substituent. The planarity of the thiazole ring and the aromaticity contribute to its stability and reactivity. The trifluoromethyl group enhances lipophilicity and influences interactions with biological targets .

Chemical Reactions Analysis

This compound participates in various chemical reactions, including electrophilic and nucleophilic substitutions. Its reactivity at the C-5 and C-2 positions allows for functionalization and modification. Researchers have investigated its behavior in diverse reaction conditions, leading to the development of novel derivatives with potential applications .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Human Neutrophil Elastase Inhibition and Antiproliferative Activity

Phthalimide-based thiazoles, including those with 4-trifluoromethyl substituents, have been studied for their potential as human neutrophil elastase inhibitors. These compounds have demonstrated significant inhibitory activity and show promise in antiproliferative activity against various human cancer cell lines. A specific compound, 4c, exhibited high stability under physiological conditions and a mixed mechanism of action, indicating potential for therapeutic applications in cancer treatment (Donarska et al., 2022).

Corrosion Inhibition in Acid Media

Thiazole hydrazones, including 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid derivatives, have been found effective as corrosion inhibitors for mild steel in acidic environments. These compounds act as mixed-type inhibitors, effectively suppressing both anodic and cathodic corrosion processes, and display a strong correlation with quantum chemical parameters (Chaitra et al., 2016).

Anticancer Agents

Several thiazole derivatives, including those with 4-trifluoromethyl phenyl substituents, have been synthesized and evaluated for their anticancer activity. Some of these derivatives have shown high activity against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Cai et al., 2016).

Anticonvulsant Properties

Compounds incorporating thiazole and triazole moieties, such as 3-[4-(substituted phenyl)-1,3-thiazol-2-ylamino]-4-(substituted phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones, have been designed and screened for anticonvulsant activity. Some of these compounds have shown significant activity in seizure models, indicating their potential as anticonvulsant drugs (Siddiqui & Ahsan, 2010).

Antiviral, Antioxidant, and Antibacterial Activities

Substituted aminothiazoles, including those with 4-trifluoromethylphenyl substituents, have been explored for their antiviral, antioxidant, and antibacterial activities. These compounds have demonstrated significant activity against influenza A strains and possess potential as multi-functional agents in the prevention and treatment of infectious diseases (Minickaitė et al., 2022).

Corrosion Inhibition of Copper

Thiazole derivatives have been synthesized and evaluated for their ability to inhibit corrosion of copper in acidic environments. These studies suggest the potential application of these compounds in protecting metal surfaces from corrosion, contributing to the development of more durable and longer-lasting materials (Farahati et al., 2019).

Propriétés

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NS/c11-10(12,13)8-3-1-2-7(4-8)9-5-15-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZJFMOUTYZLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677303 | |

| Record name | 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

939805-29-5 | |

| Record name | 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1502542.png)

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate](/img/structure/B1502552.png)

![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B1502554.png)

![Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{4-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanamido}ethyl phosphate](/img/structure/B1502557.png)

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl ethyl phosphate](/img/structure/B1502564.png)

![Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate](/img/structure/B1502569.png)

![Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl phosphate](/img/structure/B1502570.png)

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B1502572.png)

![2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate](/img/structure/B1502573.png)